molecular formula C13H16O4 B6150194 1,3-dimethyl 2-(2-phenylethyl)propanedioate CAS No. 120790-93-4

1,3-dimethyl 2-(2-phenylethyl)propanedioate

Cat. No.: B6150194
CAS No.: 120790-93-4
M. Wt: 236.3
InChI Key:
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Description

1,3-dimethyl 2-(2-phenylethyl)propanedioate: is an organic compound with a complex structure that includes both aliphatic and aromatic components

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-dimethyl 2-(2-phenylethyl)propanedioate can be synthesized through a multi-step process involving the esterification of appropriate precursors. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification reaction. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1,3-dimethyl 2-(2-phenylethyl)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

1,3-dimethyl 2-(2-phenylethyl)propanedioate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-dimethyl 2-(2-phenylethyl)propanedioate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand that binds to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Dimethyl malonate
  • Diethyl malonate
  • Methyl phenylacetate

Comparison: 1,3-dimethyl 2-(2-phenylethyl)propanedioate is unique due to its combination of aliphatic and aromatic components, which imparts distinct chemical properties compared to similar compounds. For instance, dimethyl malonate and diethyl malonate are simpler esters without the aromatic phenylethyl group, making them less versatile in certain synthetic applications. Methyl phenylacetate, on the other hand, lacks the additional ester functionality present in this compound, limiting its reactivity in specific reactions.

Properties

CAS No.

120790-93-4

Molecular Formula

C13H16O4

Molecular Weight

236.3

Purity

95

Origin of Product

United States

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